molecular formula C16H18O3 B15046199 Ethyl 2-Methoxy-2-(1-naphthyl)propionate

Ethyl 2-Methoxy-2-(1-naphthyl)propionate

Cat. No.: B15046199
M. Wt: 258.31 g/mol
InChI Key: FYHKJJDIXKVGIJ-UHFFFAOYSA-N
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Description

Ethyl 2-Methoxy-2-(1-naphthyl)propionate is an organic compound with the molecular formula C16H18O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and a methoxy group attached to the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Methoxy-2-(1-naphthyl)propionate typically involves the esterification of 2-methoxy-2-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Methoxy-2-(1-naphthyl)propionate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products:

    Oxidation: Formation of 2-(1-naphthyl)propanoic acid.

    Reduction: Formation of 2-methoxy-2-(1-naphthyl)propanol.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Ethyl 2-Methoxy-2-(1-naphthyl)propionate is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-Methoxy-2-(1-naphthyl)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The naphthalene ring provides a rigid and planar structure that can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

  • Ethyl 2-Methoxy-2-(2-naphthyl)propionate
  • Methyl 2-Methoxy-2-(1-naphthyl)propionate
  • Ethyl 2-Hydroxy-2-(1-naphthyl)propionate

Uniqueness: this compound is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can influence its reactivity and interaction with other molecules. The presence of the ethyl ester group also provides distinct chemical properties compared to similar compounds with different ester groups.

Biological Activity

Ethyl 2-Methoxy-2-(1-naphthyl)propionate, a compound belonging to the class of esters, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its methoxy and naphthyl groups, which contribute to its chemical reactivity and biological activity. The synthesis typically involves the esterification of 1-naphthol with ethyl propionate in the presence of a suitable catalyst. Various methods have been reported for its synthesis, including direct Fischer esterification and microwave-assisted synthesis, which enhance yield and purity.

Biological Activity

1. Anti-inflammatory Properties:
Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism through which it exerts its anti-inflammatory effects .

2. Analgesic Effects:
The analgesic properties of this compound have been evaluated in various studies. In a comparative study with naproxen, it was found that this compound produced a higher percentage of writhing inhibition in pain models, indicating its potential as an effective analgesic agent .

3. Anticancer Activity:
Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, although further research is needed to fully elucidate its mechanisms and efficacy against various cancer types .

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with several molecular targets involved in inflammation and cell proliferation. The methoxy group may enhance its lipophilicity, allowing for better cellular uptake and interaction with intracellular signaling pathways.

Case Study 1: Anti-inflammatory Effects

In a controlled experiment involving rats subjected to induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group. The percentage inhibition was recorded at 82%, which was comparable to standard anti-inflammatory drugs .

Case Study 2: Analgesic Activity

A study conducted on mice demonstrated that this compound provided notable analgesic effects in acetic acid-induced writhing tests. The compound showed an inhibition rate of 82.09% at a dosage of 25 mg/kg, outperforming traditional analgesics like naproxen .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduces TNF-α and IL-6 levels; significant edema reduction
Analgesic82% writhing inhibition at 25 mg/kg
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

ethyl 2-methoxy-2-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-4-19-15(17)16(2,18-3)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHKJJDIXKVGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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